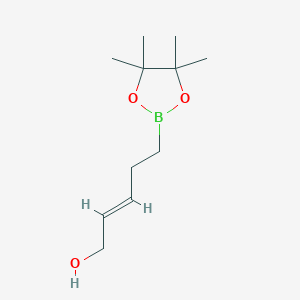
(E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-en-1-ol is an organic compound that features a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-en-1-ol typically involves the reaction of an appropriate alkene with a boronic ester. One common method is the hydroboration-oxidation reaction, where the alkene undergoes hydroboration with a borane reagent followed by oxidation to yield the desired boronate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids or other derivatives.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The boronate ester group can participate in substitution reactions, often leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of organic molecules with new functional groups.
Scientific Research Applications
(E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures. The pathways involved often include catalytic cycles, particularly in cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-en-1-ol
- (E)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-en-1-ol
- (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol
Uniqueness
This compound is unique due to its specific structure, which allows for distinct reactivity and applications compared to other boronate esters
Properties
Molecular Formula |
C11H21BO3 |
|---|---|
Molecular Weight |
212.10 g/mol |
IUPAC Name |
(E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-en-1-ol |
InChI |
InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h5,7,13H,6,8-9H2,1-4H3/b7-5+ |
InChI Key |
BLQIAXHFUVAYGI-FNORWQNLSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)CC/C=C/CO |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13026877.png)
![tert-Butyl 7-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13026886.png)
![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chloro-3-fluorooxolan-2-one](/img/structure/B13026893.png)
![2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid](/img/structure/B13026901.png)
![3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13026902.png)
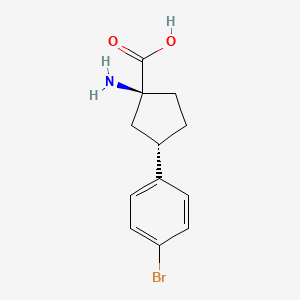
![2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13026912.png)
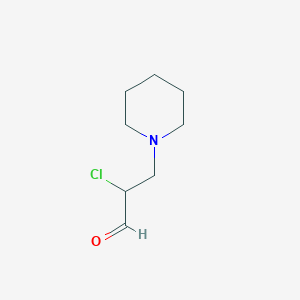
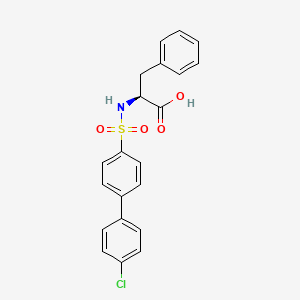
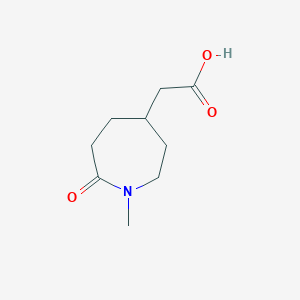
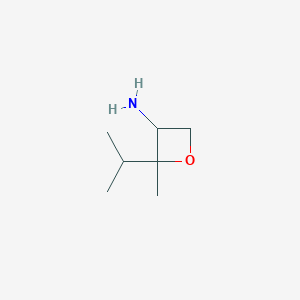
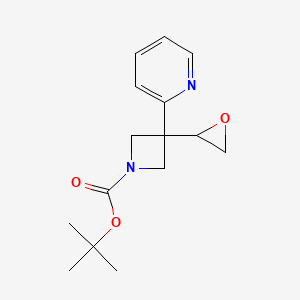
![6-chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13026937.png)

